methyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Methyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a heterocyclic compound featuring a fused thienopyridine core. This scaffold is substituted at positions 2 and 3 with a 4-cyanobenzamido group and a carbamoyl moiety, respectively, while the 6-position contains a methyl ester.
Properties
IUPAC Name |
methyl 3-carbamoyl-2-[(4-cyanobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c1-26-18(25)22-7-6-12-13(9-22)27-17(14(12)15(20)23)21-16(24)11-4-2-10(8-19)3-5-11/h2-5H,6-7,9H2,1H3,(H2,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOLUXZHCROTKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound of interest due to its potential biological activities. This article will delve into its biological activity, including mechanisms of action, cytotoxicity, and therapeutic implications. The analysis will be supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound belongs to the thieno[2,3-c]pyridine class, characterized by a unique structure that contributes to its biological properties. Its chemical formula is CHNOS, and its molecular weight is approximately 356.39 g/mol.
Structural Features
- Thieno[2,3-c]pyridine core : This bicyclic structure is known for various pharmacological activities.
- Carbamoyl and cyanobenzamido groups : These functional groups enhance the compound's interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown significant cytotoxicity against various cancer cell lines:
| Cell Line | IC (µM) | Selectivity Index |
|---|---|---|
| HCT116 (Colon) | < 1 | High |
| HT29 (Colon) | < 1 | High |
| CEM (Leukemia) | 2.5 | Moderate |
| HL-60 (Leukemia) | 3.0 | Moderate |
The IC values indicate the concentration required to inhibit cell growth by 50%. The compound exhibits a high selectivity index (SI), suggesting lower toxicity to non-malignant cells compared to malignant ones .
The mechanisms through which this compound exerts its effects include:
- Induction of Apoptosis : Studies have demonstrated that the compound induces apoptotic cell death in cancer cells through caspase activation and mitochondrial membrane depolarization .
- Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels in cells, which is associated with apoptosis induction and cell cycle arrest .
- Cell Cycle Arrest : It has been observed that treatment with this compound leads to an accumulation of cells in the subG1 phase, indicating cell cycle disruption.
Study on Colon Cancer Cells
A study conducted on human colon cancer cell lines (HCT116 and HT29) revealed that this compound effectively inhibited cell proliferation with IC values below 1 µM. The study emphasized the compound's potential as a lead candidate for further development into therapeutic agents against colorectal cancer .
Study on Leukemia Cells
Another investigation assessed the compound's effects on leukemia cell lines (CEM and HL-60). The results indicated moderate cytotoxicity, with IC values of 2.5 µM and 3.0 µM respectively. The study suggested that while the compound shows promise against leukemia, further optimization may enhance its efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Thieno[2,3-c]pyridine Family
Compound 3a ()
- Structure: Methyl 3-cyano-2-((3,4,5-trimethoxyphenyl)amino)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate.
- Key Features: Substituents: 3-cyano group, 3,4,5-trimethoxyaniline at position 2. Molecular Formula: C₁₉H₂₁N₃O₅S. Physicochemical Data: Yield 58%, m.p. 180–181°C; NMR and MS data confirm regiochemistry .
- Comparison: The target compound replaces the 3-cyano group with a carbamoyl (-CONH₂) and substitutes the trimethoxyphenylamino group with 4-cyanobenzamido.
4SC-207 ()
- Structure: (E)-Ethyl 3-cyano-2-(3-(pyridin-3-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate.
- Key Features :
- Comparison: The target compound’s 4-cyanobenzamido group may improve metabolic stability compared to 4SC-207’s acrylamido linker.
Schiff Base Ligand ()
- Structure: (E)-6-tert-Butyl 3-ethyl 2-(2-hydroxybenzylideneamino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate.
- Key Features :
- Comparison: The target compound lacks a metal-binding Schiff base but shares the dihydrothienopyridine core. This highlights the scaffold’s versatility for functionalization in coordination chemistry or drug design.
Table 1: Key Properties of Selected Analogs
*Estimated based on IUPAC name.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
